

Spectroscopic Data Analysis of 6,6-Diphenylhex-5-enal: A Technical Guide

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Compound of Interest

Compound Name: 6,6-Diphenylhex-5-enal

Cat. No.: B15416152

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **6,6-Diphenylhex-5-enal**. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing analogies from structurally similar compounds. This guide is intended to assist researchers in the identification and characterization of **6,6-Diphenylhex-5-enal** and related structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **6,6-Diphenylhex-5-enal**. These values are estimated based on typical ranges for similar functional groups and structural motifs.

Table 1: Predicted ^1H NMR Spectroscopic Data for **6,6-Diphenylhex-5-enal**

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz
H-1 (Aldehyde)	9.5 - 10.0	Triplet	~1.5
H-2	2.4 - 2.6	Quartet	~7.0, ~1.5
H-3	1.6 - 1.8	Quintet	~7.0
H-4	2.2 - 2.4	Quartet	~7.0, ~7.5
H-5 (Vinyllic)	6.0 - 6.2	Triplet	~7.5
Phenyl Protons	7.2 - 7.5	Multiplet	

Table 2: Predicted ¹³C NMR Spectroscopic Data for **6,6-Diphenylhex-5-enal**

Carbon Assignment	Predicted Chemical Shift (ppm)
C-1 (Carbonyl)	190 - 200
C-2	40 - 45
C-3	20 - 25
C-4	30 - 35
C-5	125 - 130
C-6	150 - 155
Phenyl Carbons (ipso)	140 - 145
Phenyl Carbons (ortho, meta, para)	127 - 130

Table 3: Predicted Infrared (IR) Absorption Bands for **6,6-Diphenylhex-5-enal**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C-H stretch (aldehyde)	2820 - 2850 and 2720 - 2750	Medium
C=O stretch (α,β -unsaturated aldehyde)	1680 - 1705	Strong
C=C stretch (alkene)	1620 - 1640	Medium
C=C stretch (aromatic)	1450 - 1600	Medium to Weak
C-H stretch (aromatic and vinylic)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 3000	Medium

Table 4: Predicted Mass Spectrometry (MS) Fragmentation for **6,6-Diphenylhex-5-enal**

m/z Value	Predicted Fragment	Fragmentation Pathway
[M] ⁺	C ₁₈ H ₁₈ O	Molecular Ion
[M-1] ⁺	C ₁₈ H ₁₇ O	Loss of aldehydic proton
[M-29] ⁺	C ₁₇ H ₁₇	Loss of CHO group (α -cleavage)
[M-43] ⁺	C ₁₅ H ₁₃	Loss of C ₃ H ₇ group (β -cleavage)
165	[C ₁₃ H ₉] ⁺	Fragment from diphenylmethyl cation
91	[C ₇ H ₇] ⁺	Tropylium ion

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:**
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire a standard one-dimensional ^1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters include a $30\text{-}45^\circ$ pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - For liquids: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr).
 - For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

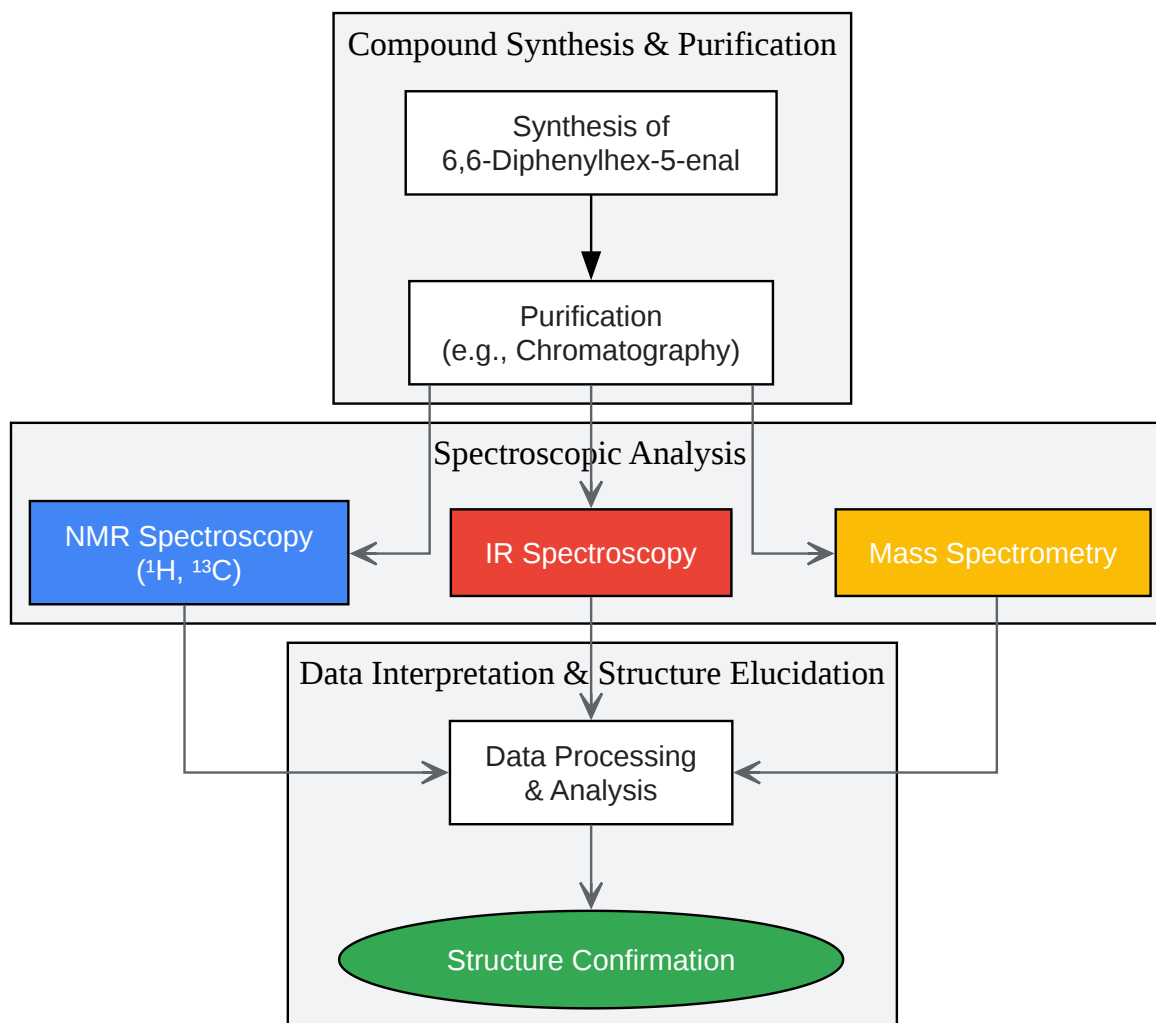
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or pure KBr pellet).
 - Record the sample spectrum over the range of 4000 to 400 cm^{-1} .
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include:
 - Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.
 - Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.
- Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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